3-Methyl-3-nitrothietane
Overview
Description
Scientific Research Applications
1. Nitration of Aromatic Compounds
3-Methyl-1-sulfonic acid imidazolium nitrate has been developed as a Brønsted acidic ionic liquid and nitrating agent, effective for the nitration of aromatic compounds. This method facilitates the in situ generation of nitrogen dioxide as a radical on aromatic compounds, producing nitroarenes with significant efficiency (Zolfigol et al., 2012).
2. Detection of Nitropesticides and Metabolites
Liquid chromatography with electrochemical detection has been utilized to determine various nitropesticides and their metabolites, including 3-methyl-4-nitrophenol. This approach enables efficient analysis in river water samples without a preconcentration step, demonstrating high recovery efficiencies and low detection limits (Galeano-Díaz et al., 2000).
3. Synthesis of Spice Compounds
Research has been conducted on synthesizing 2-(3-nitro-4-methoxyformyl)-aryl-1,3-dithiolanes, using 3-nitro-4-methyl benzoic acid as a primary material. This compound has shown potential as a sweet spice with characteristics of grease and meat, highlighting its application in the food industry (Wang Ting-ting, 2010).
4. Detection of Explosive Taggants
The study of mononitrotoluenes, including 3-Nitrotoluene, is crucial for defense, civil security, and environmental interests. High-resolution measurements and analyses of rotationally resolved millimeter-wave spectrum of meta-nitrotoluene have been successful, aiding in the detection of explosive taggants (Roucou et al., 2018).
5. Fluorescent Probes for Organophosphorus Pesticides
A luminescent metal-organic framework, Eu3+ functionalized Hf-MOF, has been developed as a probe for detecting 3-methyl-4-nitrophenol (PNMC), a urinary metabolite of fenitrothion. This probe exhibits high selectivity, sensitivity, and a fast response time, suitable for monitoring human exposure to certain organophosphorus pesticides (Wang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-methyl-3-nitrothietane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-4(5(6)7)2-8-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGMGMVQGDWQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499039 | |
Record name | 3-Methyl-3-nitrothietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-nitrothietane | |
CAS RN |
66810-29-5 | |
Record name | 3-Methyl-3-nitrothietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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